(((4-Methylenecyclohexyl)oxy)methyl)benzene
CAS No.:
Cat. No.: VC13724790
Molecular Formula: C14H18O
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O |
|---|---|
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | (4-methylidenecyclohexyl)oxymethylbenzene |
| Standard InChI | InChI=1S/C14H18O/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-6,14H,1,7-11H2 |
| Standard InChI Key | NUTYFOBZKQJXDZ-UHFFFAOYSA-N |
| SMILES | C=C1CCC(CC1)OCC2=CC=CC=C2 |
| Canonical SMILES | C=C1CCC(CC1)OCC2=CC=CC=C2 |
Introduction
Synthesis Methods
The synthesis of compounds with similar structures often involves etherification reactions. For instance, the reaction of benzyl alcohol with 4-methylenecyclohexanol in the presence of an acid catalyst could potentially yield (((4-Methylenecyclohexyl)oxy)methyl)benzene. This process would involve the formation of an ether linkage between the two components.
Synthetic Route
-
Starting Materials: Benzyl alcohol and 4-methylenecyclohexanol.
-
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid.
-
Reaction Conditions: Typically involves heating the mixture under reflux conditions.
Biological Activity and Applications
While specific biological activity data for (((4-Methylenecyclohexyl)oxy)methyl)benzene is not readily available, compounds with similar structures may exhibit various biological properties. For example, some ether-linked compounds have shown antioxidant properties or cytotoxic effects against cancer cell lines, suggesting potential applications in medicinal chemistry.
| Potential Biological Activity | Description |
|---|---|
| Antioxidant Properties | May help mitigate oxidative stress-related damage. |
| Cytotoxicity | Could have applications in cancer therapy due to potential cytotoxic effects against cancer cells. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume